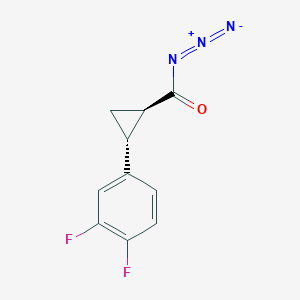

(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide" is a molecule that likely contains a cyclopropane core with a carbonyl azide functional group and a difluorophenyl substituent. While the specific molecule is not directly discussed in the provided papers, the general class of cyclopropane derivatives and their reactivity are of significant interest in the field of organic chemistry due to their potential in pharmaceuticals and agrochemicals .

Synthesis Analysis

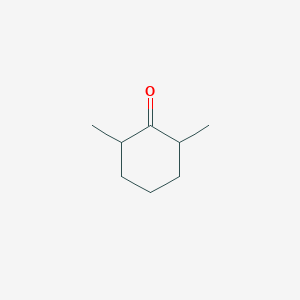

The synthesis of cyclopropane derivatives can be complex, involving multiple steps and various reagents. For instance, TiCl4 has been used to promote a formal [3 + 3] cycloaddition of cyclopropane 1,1-diesters with azides, leading to the formation of highly functionalized triazinines, which can be further converted to azetidines . Additionally, donor-acceptor cyclopropanes have been opened with acyclic 1,3-diketones to synthesize 1,6-dicarbonyl compounds . These methods highlight the versatility of cyclopropane derivatives in synthesizing complex molecules with potential biological activity.

Molecular Structure Analysis

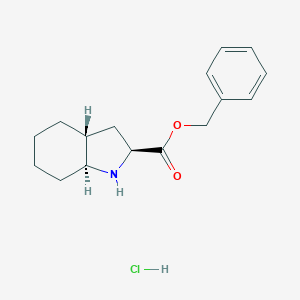

The molecular structure of cyclopropane derivatives can be characterized using various spectroscopic techniques. For example, a related compound with a cyclopropane core was characterized by 1H and 13C NMR and HRMS spectroscopy, and its absolute molecular configuration was determined by X-ray crystallography . This suggests that similar techniques could be employed to analyze the molecular structure of "(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide".

Chemical Reactions Analysis

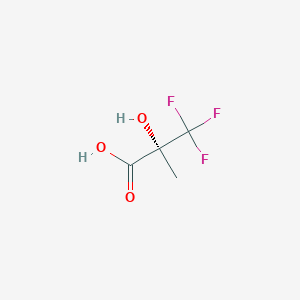

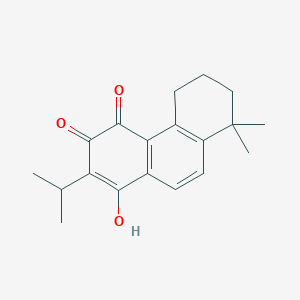

Cyclopropane derivatives participate in a variety of chemical reactions. The presence of fluorine atoms, as in the case of aryl-substituted trifluorocyclopropanes, can significantly affect the reactivity and polarity of these molecules . The stereochemistry of the substituents on the cyclopropane ring can also influence the outcome of chemical reactions, as seen in the synthesis of all-cis-1,2,3-trifluorocyclopropanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The presence of electronegative fluorine atoms can impart significant polarity to the molecule, as well as affect its lipophilicity (log P) . The rigidity of the cyclopropane ring and the nature of its substituents can also affect the molecule's conformation and stability, as evidenced by the weak intermolecular interactions observed in crystal structure analyses .

Wissenschaftliche Forschungsanwendungen

Enzymatic Process Development

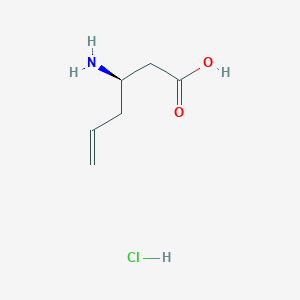

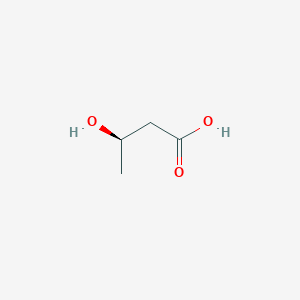

A ketoreductase (KRED) was employed to transform 2-chloro-1-(3,4-difluorophenyl)ethanone into a chiral alcohol, which is crucial for synthesizing (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester. This enzymatic process, marked by its green and environmentally friendly nature, exhibited high productivity and conversion rates, showing promise for industrial applications (Guo et al., 2017).

Biocatalysis in Drug Synthesis

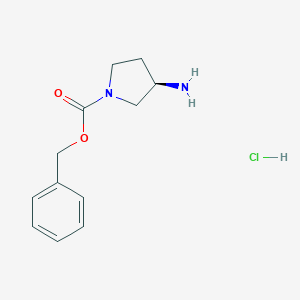

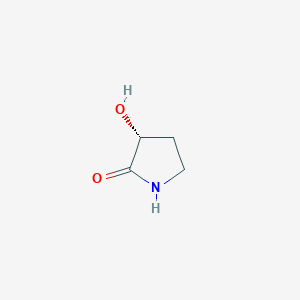

(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide is integral in the synthesis of Ticagrelor, an antiplatelet medication. A study highlighted an efficient hydrolytic resolution process for preparing (1R,2R)-DFPCPCA, a precursor to Ticagrelor, using an immobilized Candida antarctica lipase B (CALB) in methyl tert‑butyl ether. This process showcased improved enzyme activity and enantioselectivity, underlining its significance in synthesizing optically pure pharmaceutical intermediates (Wang et al., 2019).

Stereoselective Biocatalytic Synthesis

The stereoselective biocatalytic synthesis of cyclopropane precursor to ticagrelor was achieved using engineered enzymes, offering a single-step biocatalytic route to pharmaceutical intermediates. This process, noted for its high diastereoselectivity and enantioselectivity, opens avenues for replacing multi-step chemical syntheses with efficient, clean, and highly selective enzyme-catalyzed processes (Hernandez et al., 2016).

Click Chemistry in Synthesis

The molecule also finds application in click chemistry, specifically in tandem ring-opening/click reactions of acetylene-bearing donor–acceptor cyclopropanes. This process leads to the formation of novel linearly fused tricyclic 1,2,3-triazoles, demonstrating its utility in the synthesis of complex molecular structures (Flisar et al., 2014).

Eigenschaften

IUPAC Name |

(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carbonyl azide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(16)14-15-13/h1-3,6-7H,4H2/t6-,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOVAIMDRIXGIU-NKWVEPMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)N=[N+]=[N-])C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)N=[N+]=[N-])C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.